molecular formula C15H19N5O B7633166 4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide

4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide

Cat. No. B7633166
M. Wt: 285.34 g/mol
InChI Key: IODXWLICEPYBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide, also known as DMTrAAmDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide is a fluorescent probe that works by binding to specific amino acid residues in proteins or nucleic acids. The binding of 4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide induces a conformational change in the target molecule, which leads to a change in fluorescence intensity. This change in fluorescence can be detected and quantified, providing information about the target molecule's structure, function, and interactions.
Biochemical and Physiological Effects
4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide is a non-toxic and non-invasive probe that has minimal effects on biochemical and physiological processes. It has been shown to have high selectivity and sensitivity for specific targets, making it a valuable tool for studying biological systems.

Advantages and Limitations for Lab Experiments

4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide has several advantages for lab experiments, including its ease of use, high yield and purity, and versatility for different applications. However, it also has some limitations, including its dependence on the target molecule's structure and the potential for interference from other fluorescent molecules.

Future Directions

There are several future directions for 4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide research. One potential direction is the development of new derivatives with improved properties, such as increased selectivity and sensitivity. Another direction is the application of 4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide in live-cell imaging and in vivo studies. Additionally, 4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide could be used in drug discovery and development, as it has the potential to identify new drug targets and evaluate drug efficacy. Finally, 4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide could be used in the diagnosis and treatment of diseases, such as cancer and neurological disorders, by detecting and visualizing disease-specific biomarkers.

Synthesis Methods

4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(chloromethyl)-N,N-dimethylbenzamide with 5,6-dimethyl-1,2,4-triazin-3-amine in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain 4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide in high yield and purity.

Scientific Research Applications

4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide has shown potential applications in scientific research, particularly in the field of biochemistry and molecular biology. It has been used as a fluorescent labeling reagent for proteins, peptides, and nucleic acids, enabling the detection and visualization of these molecules in vitro and in vivo. 4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide has also been used as a probe for studying protein-protein interactions and enzymatic activity.

properties

IUPAC Name

4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-10-11(2)18-19-15(17-10)16-9-12-5-7-13(8-6-12)14(21)20(3)4/h5-8H,9H2,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODXWLICEPYBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)NCC2=CC=C(C=C2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide

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